molecular formula C6H12N2O2S B1447069 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane CAS No. 1433176-83-0

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1447069
CAS No.: 1433176-83-0
M. Wt: 176.24 g/mol
InChI Key: BEMZHSZVNONKAW-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2,6-diazaspiro[33]heptane is a chemical compound with the molecular formula C6H12N2O2S It is characterized by its unique spirocyclic structure, which includes a diazaspiro[33]heptane core substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane typically involves multi-step reactions. One common approach is the [2+2] cycloaddition reaction between dichloroketene and olefins, which forms the spirocyclic core. This method, however, often results in low to moderate yields and requires chromatographic purification . Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher yields and often eliminates the need for chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool in studying biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, while the diazaspiro core can interact with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:

    2-Oxa-6-azaspiro[3.3]heptane: This compound has an oxygen atom in place of one of the nitrogen atoms in the diazaspiro core.

    2,6-Disubstituted spiro[3.3]heptanes:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-methylsulfonyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZHSZVNONKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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